molecular formula C22H25N3O2 B11338049 2-[1-(4-isopropoxybenzoyl)piperidin-3-yl]-1H-benzimidazole

2-[1-(4-isopropoxybenzoyl)piperidin-3-yl]-1H-benzimidazole

Cat. No.: B11338049
M. Wt: 363.5 g/mol
InChI Key: GKHIWEWWSJWYBK-UHFFFAOYSA-N
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Description

2-[1-(4-isopropoxybenzoyl)piperidin-3-yl]-1H-benzimidazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzimidazole core, which is known for its biological activity, linked to a piperidine ring substituted with a 4-isopropoxybenzoyl group. The unique structure of this compound makes it a candidate for various applications in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-isopropoxybenzoyl)piperidin-3-yl]-1H-benzimidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be introduced via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 4-isopropoxybenzoyl Group: This step involves the acylation of the piperidine ring with 4-isopropoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the 4-isopropoxybenzoyl moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxide derivatives of the benzimidazole ring.

    Reduction: Alcohol derivatives of the 4-isopropoxybenzoyl group.

    Substitution: Halogenated benzimidazole or piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[1-(4-isopropoxybenzoyl)piperidin-3-yl]-1H-benzimidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. The benzimidazole core is known for its antimicrobial and antiviral properties, while the piperidine ring can enhance binding affinity to biological targets.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors, making them candidates for treating diseases such as cancer, infections, and neurological disorders.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functionalizable structure.

Mechanism of Action

The mechanism of action of 2-[1-(4-isopropoxybenzoyl)piperidin-3-yl]-1H-benzimidazole involves its interaction with specific molecular targets. The benzimidazole core can intercalate with DNA, disrupting replication and transcription processes. The piperidine ring may enhance the compound’s ability to cross cell membranes and bind to intracellular targets, such as enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-methoxybenzoyl)piperidin-3-yl]-1H-benzimidazole
  • 2-[1-(4-ethoxybenzoyl)piperidin-3-yl]-1H-benzimidazole
  • 2-[1-(4-propoxybenzoyl)piperidin-3-yl]-1H-benzimidazole

Uniqueness

Compared to its analogs, 2-[1-(4-isopropoxybenzoyl)piperidin-3-yl]-1H-benzimidazole offers a unique balance of hydrophobic and hydrophilic properties due to the isopropoxy group. This can enhance its solubility and bioavailability, making it a more effective candidate for certain applications in drug development and material science.

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone

InChI

InChI=1S/C22H25N3O2/c1-15(2)27-18-11-9-16(10-12-18)22(26)25-13-5-6-17(14-25)21-23-19-7-3-4-8-20(19)24-21/h3-4,7-12,15,17H,5-6,13-14H2,1-2H3,(H,23,24)

InChI Key

GKHIWEWWSJWYBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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